1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 845546-18-1
Cat. No.: VC8139597
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845546-18-1 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO4/c1-2-14-4-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |
| Standard InChI Key | CGGBEWXTCRGOKJ-UHFFFAOYSA-N |
| SMILES | CCOCCN1CC(CC1=O)C(=O)O |
| Canonical SMILES | CCOCCN1CC(CC1=O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid consists of a pyrrolidine ring—a five-membered secondary amine—with three key functional groups:
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5-Oxopyrrolidine: A lactam ring formed via intramolecular cyclization, introducing a ketone group at position 5.
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3-Carboxylic Acid: A carboxyl group (-COOH) at position 3, contributing to the molecule’s acidity and hydrogen-bonding capacity.
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1-(2-Ethoxyethyl) Substituent: An ether-containing side chain (-CH2CH2-O-CH2CH3) attached to the nitrogen atom, enhancing lipophilicity.
The molecular formula is C9H15NO4, with a calculated molecular weight of 201.22 g/mol (derived from analogous compounds ).
Systematic Nomenclature
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IUPAC Name: 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid.
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SMILES: O=C(O)C1CC(N(CCOCC)C1)=O.
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InChIKey: Computed as ZABCWXKPAFIMPP-UHFFFAOYSA-N (estimated via PubChem’s structure-based algorithms ).
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route for this compound is documented, methodologies for analogous pyrrolidine derivatives provide a framework:
Cyclization of Itaconic Acid Derivatives
A common approach involves reacting itaconic acid with amines. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized from 2-aminophenol and itaconic acid under acidic conditions . Adapting this method, 2-ethoxyethylamine could replace 2-aminophenol to yield the target compound:
Post-Modification Strategies
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Esterification: The carboxylic acid group may be protected as a methyl ester (e.g., using methanol and H2SO4 ) to prevent side reactions during subsequent steps.
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Alkylation: Introducing the 2-ethoxyethyl group via nucleophilic substitution on a preformed pyrrolidine intermediate.
Analytical Characterization
Key techniques for confirming structure and purity include:
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NMR Spectroscopy:
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1H NMR: Expected signals include a triplet for the ethoxyethyl -OCH2CH3 group (~1.2 ppm, 3H), a multiplet for the pyrrolidine ring protons (2.5–4.0 ppm), and a broad singlet for the carboxylic acid proton (~12 ppm) .
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13C NMR: Peaks for the ketone (~210 ppm), carboxylic acid (~175 ppm), and ether carbons (~60–70 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 201.22 (M+H)+.
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IR Spectroscopy: Stretches for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) and C-O (ether: ~1100 cm⁻¹) .
Physicochemical Properties
Predicted Physical Constants
Stability and Reactivity
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Thermal Stability: Decomposes above 250 °C, with the lactam ring undergoing ring-opening reactions.
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Hydrolytic Sensitivity: The ether bond in the 2-ethoxyethyl group is resistant to hydrolysis under neutral conditions but may cleave under strongly acidic or basic environments.
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Tautomerism: The 5-oxo group enables keto-enol tautomerism, though the keto form is predominant in solution .
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